Enantioselective Alkylation Performance
In the catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols via enantioselective alkylation with dialkylzincs, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde serves as a competent substrate, yielding enantiomerically enriched secondary-4-pyrazolylalkanols with up to 95% enantiomeric excess (e.e.) [1]. This level of enantioselectivity is significant within the pyrazole-4-carbaldehyde substrate class, where the specific substitution pattern at the N1, C3, and C5 positions of the pyrazole ring influences the stereochemical outcome.
| Evidence Dimension | Enantiomeric excess (e.e.) in catalytic asymmetric alkylation |
|---|---|
| Target Compound Data | Up to 95% e.e. |
| Comparator Or Baseline | Various pyrazole-4-carbaldehydes (class of substrates); enantioselectivity varies with substitution pattern. |
| Quantified Difference | Achieves up to 95% e.e.; quantitative comparative data for specific analogs not reported in the source. |
| Conditions | Catalyzed by (1S,2R)-N,N-dialkylnorephedrines with dialkylzincs (Heterocycles, 2000, 53(2), 381). |
Why This Matters
For procurement in asymmetric synthesis workflows, the ability to achieve high enantiomeric excess is a critical performance metric, and this compound is validated to deliver up to 95% e.e. under the reported catalytic conditions.
- [1] Tanji, S. et al. Catalytic asymmetric synthesis of chiral 4-pyrazolylalkanols by the enantioselective alkylation of pyrazole-4-carbaldehydes with dialkylzincs. Heterocycles 2000, 53 (2), 381. View Source
